

# Physicochemical properties of 2-Acetamido-3-fluorobenzoic acid

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## Compound of Interest

Compound Name: 2-Acetamido-3-fluorobenzoic acid

Cat. No.: B1585696

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Acetamido-3-fluorobenzoic Acid**

## Introduction

**2-Acetamido-3-fluorobenzoic acid** (CAS No: 550346-18-4) is a fluorinated aromatic carboxylic acid.<sup>[1]</sup> As a derivative of anthranilic acid, it belongs to a class of compounds that are significant scaffolds in medicinal chemistry and drug discovery. The introduction of a fluorine atom and an acetamido group onto the benzoic acid core critically influences its steric and electronic properties, thereby modulating its acidity, lipophilicity, and potential biological interactions. These properties are fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic behavior.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the characterization of **2-Acetamido-3-fluorobenzoic acid** or similar novel chemical entities. While specific experimental data for this particular isomer is not extensively available in public literature, this document provides a robust framework for its empirical determination. We present established, authoritative protocols for key physicochemical properties, grounded in international standards, and supplement this with available data from closely related isomers to provide a predictive baseline.

## Physicochemical Property Profile

The following table summarizes the core physicochemical properties. Due to the limited public data for **2-Acetamido-3-fluorobenzoic acid**, values from its isomers, 2-Acetamido-4-fluorobenzoic acid and 4-Acetamido-3-fluorobenzoic acid, are included for comparative and predictive purposes. All researchers should treat these as estimates and determine them empirically for the target compound.

Property	Value for 2-Acetamido-3-fluorobenzoic Acid	Comparative Isomer Data	Source / Method
IUPAC Name	2-Acetamido-3-fluorobenzoic acid	2-acetamido-4-fluorobenzoic acid	IUPAC Nomenclature
CAS Number	550346-18-4 <a href="#">[1]</a>	394-27-4 <a href="#">[2]</a>	Chemical Abstracts Service
Molecular Formula	C <sub>9</sub> H <sub>8</sub> FNO <sub>3</sub>	C <sub>9</sub> H <sub>8</sub> FNO <sub>3</sub> <a href="#">[2]</a>	Elemental Composition
Molecular Weight	197.16 g/mol	197.16 g/mol <a href="#">[2]</a>	Calculated
Melting Point	Not Publicly Available	212-216 °C (for 2-Acetamido-4-fluoro isomer)	Experimental (Capillary Method)
Aqueous Solubility	Not Publicly Available	Expected to be sparingly soluble	OECD 105 (Flask Method)
pKa (Acid Diss. Const.)	Not Publicly Available	3.43 (Predicted for 2-Acetamido-4-fluoro isomer)	Potentiometric Titration
LogP (Octanol/Water)	Not Publicly Available	0.8 (Predicted for 4-Acetamido-3-fluoro isomer) <a href="#">[3]</a>	OECD 107 (Shake Flask Method)

## Part 1: Thermal Properties

### Melting Point Determination

**Expertise & Rationale:** The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow. The capillary method, as standardized by major pharmacopeias, is the universally accepted technique for its determination. The protocol requires a slow, controlled heating rate near the expected melting point to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.

**Protocol: Melting Point Determination (USP Class Ia)[4]**

- **Sample Preparation:**

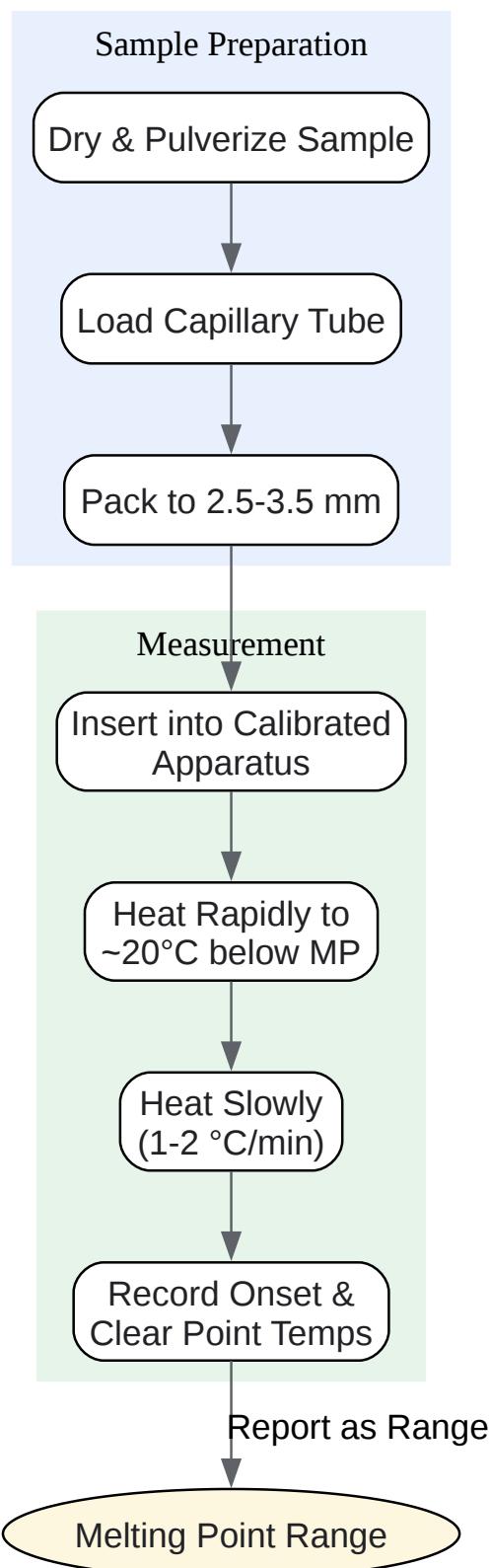
- Ensure the **2-Acetamido-3-fluorobenzoic acid** sample is thoroughly dried and homogenous. If necessary, gently pulverize the solid to a fine powder using a mortar and pestle.[5]
- Load the sample by jabbing the open end of a USP-specified capillary tube into the powder.[5]
- Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.
- The final packed column height should be 2.5–3.5 mm.[4][5]

- **Instrumentation & Measurement:**

- Calibrate the melting point apparatus using certified reference standards.[4][6]
- Insert the loaded capillary into the heating block.
- If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 5–10 °C/min to establish a rough range.[7]
- For the formal measurement, allow the apparatus to cool to at least 20 °C below the approximate melting point.
- Begin heating at a medium rate until the temperature is ~20 °C below the expected melting point.

- Crucially, reduce the heating rate to 1-2 °C per minute.[5][7] A slow ramp is essential for accuracy.
- Record the onset temperature: the temperature at which the first droplet of liquid is observed.[5]
- Record the clear point temperature: the temperature at which the last solid particle melts.
- The melting range is the span between the onset and clear point temperatures.

**Self-Validation:** The protocol's integrity is maintained by periodic instrument calibration. For a pure compound, a narrow melting range (e.g., < 2 °C) is expected. A broad range may indicate the presence of impurities.

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Caption: Workflow for Melting Point Determination.

## Part 2: Solubility & Partitioning

### Aqueous Solubility

Expertise & Rationale: Aqueous solubility is a determinant of a drug's absorption and distribution. The "Flask Method," described in OECD Guideline 105, is a robust and straightforward technique for substances with solubility expected to be above 10 mg/L.[1][8] The principle is to create a saturated solution by allowing excess solid to equilibrate with water over a sufficient period. Mechanical agitation ensures that equilibrium is reached efficiently. Subsequent analysis of the clear supernatant provides the saturation concentration.

Protocol: Aqueous Solubility Determination (OECD 105 - Flask Method)[9][10]

- Preparation:
  - Add an excess amount of **2-Acetamido-3-fluorobenzoic acid** to a glass flask with a stopper. The excess is critical to ensure saturation is achieved.
  - Add a precise volume of distilled water.
  - Place the flask in a constant temperature water bath, preferably at  $20 \pm 0.5$  °C.[1][8]
- Equilibration:
  - Stir the mixture using a magnetic stirrer. The stirring must be vigorous enough to suspend the solid but not so vigorous as to cause foaming or dispersion issues.
  - Allow the system to equilibrate. A preliminary test can determine the necessary time, but 24-48 hours is typical. The concentration in solution should be measured at different time points (e.g., 24h, 48h) until it remains constant.
- Phase Separation & Analysis:
  - Once equilibrium is reached, stop stirring and allow the excess solid to settle.
  - Carefully withdraw an aliquot of the clear aqueous supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

- Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Prepare calibration standards to accurately quantify the concentration.

**Self-Validation:** The system is self-validating if at least two consecutive samples taken several hours apart show concentrations that agree within analytical error, confirming that equilibrium has been reached. The presence of undissolved solid at the end of the experiment is also a necessary visual check.

## Partition Coefficient (LogP)

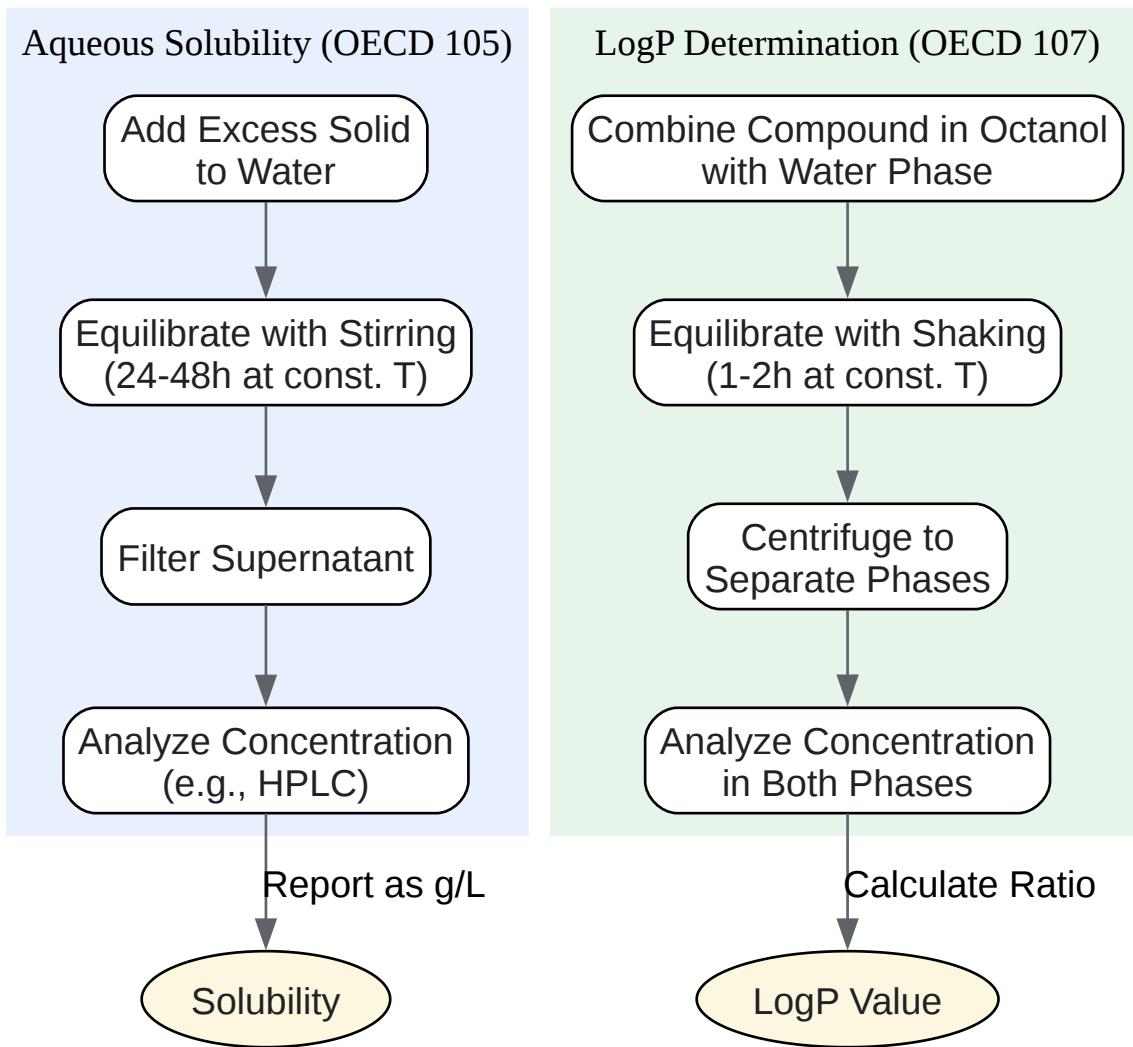
**Expertise & Rationale:** The n-octanol/water partition coefficient (LogP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The "Shake Flask Method" (OECD Guideline 107) is the classical method for LogP determination and is suitable for compounds with LogP values between -2 and 4.[11][12] The method involves dissolving the compound in a two-phase system of water-saturated n-octanol and n-octanol-saturated water and allowing it to partition between the layers until equilibrium is achieved.

**Protocol:** LogP Determination (OECD 107 - Shake Flask Method)[11][13]

- Preparation of Phases:
  - Prepare n-octanol-saturated water and water-saturated n-octanol by shaking the two solvents together for 24 hours and then allowing them to separate.
  - Prepare a stock solution of the compound in n-octanol.
- Partitioning:
  - In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio can be adjusted based on the expected LogP.

- Gently shake or invert the vessel at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours). Avoid vigorous shaking that can lead to emulsion formation.
- Phase Separation & Analysis:
  - Separate the two phases, typically by centrifugation to ensure a clean break.[11]
  - Determine the concentration of the compound in both the n-octanol and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
  - The partition coefficient (P) is the ratio of the concentration in the octanol phase (C<sub>octanol</sub>) to the concentration in the aqueous phase (C<sub>water</sub>).
  - LogP is the base-10 logarithm of P: LogP = log<sub>10</sub>(C<sub>octanol</sub> / C<sub>water</sub>).

**Self-Validation:** The experiment should be performed with at least two different starting concentrations and phase volume ratios. The resulting LogP values should agree within ± 0.3 log units.[11] A mass balance calculation, comparing the initial amount of substance with the sum of the amounts in both phases, should be performed and should be within 90-110%.



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Caption: Workflows for Solubility and LogP Determination.

## Part 3: Ionization Properties

### Acid Dissociation Constant (pKa)

**Expertise & Rationale:** The pKa is the pH at which a compound exists in a 50:50 equilibrium between its protonated and deprotonated forms. For an acidic compound like **2-Acetamido-3-fluorobenzoic acid**, it dictates the degree of ionization at physiological pH, which profoundly affects solubility, permeability, and receptor binding. Potentiometric titration is the gold standard for pKa determination due to its high precision.<sup>[14]</sup> The method involves monitoring the pH of a

solution of the compound as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Protocol: pKa Determination by Potentiometric Titration[15][16]

- System Preparation:

- Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.00, 7.00, 10.00).[16]
- Prepare a standardized solution of ~0.1 M sodium hydroxide (NaOH) titrant.
- Accurately weigh and dissolve a sample of **2-Acetamido-3-fluorobenzoic acid** in a known volume of water to create a solution of known concentration (e.g., 1 mM). If solubility is low, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.[14]
- Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M potassium chloride (KCl).[15][16]

- Titration:

- Place the sample solution in a jacketed beaker to maintain constant temperature and place it on a magnetic stirrer.
- Immerse the calibrated pH electrode and a temperature probe into the solution.
- Begin adding the standardized NaOH titrant in small, precise increments using a burette.
- After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/min) before recording the pH and the volume of titrant added.[15][16]
- Continue the titration well past the equivalence point (the point of steepest pH change).

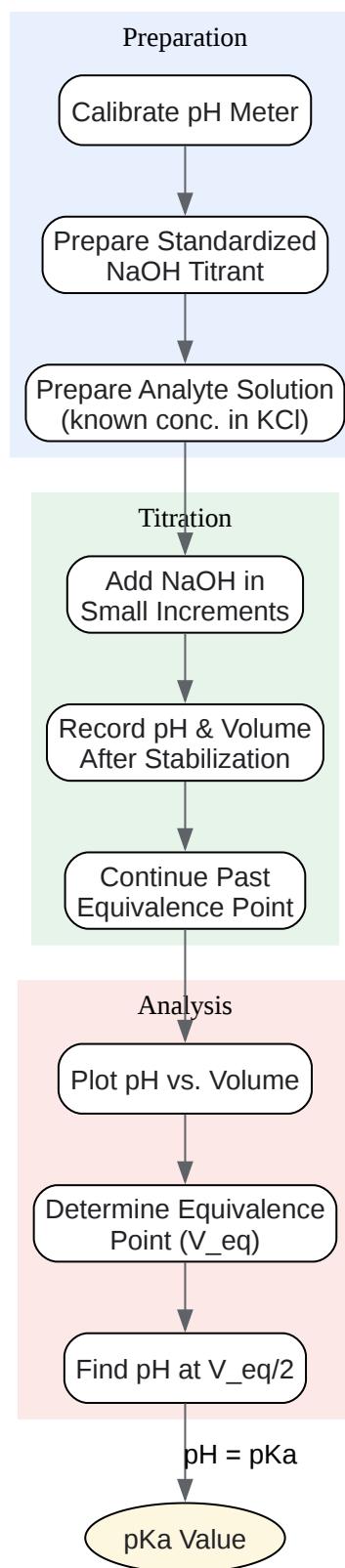
- Data Analysis:

- Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

- Determine the equivalence point ( $V_{eq}$ ) from the inflection point of the curve, often found by taking the first or second derivative of the plot.
- The pKa is the pH value at the half-equivalence point ( $V_{eq} / 2$ ).

Self-Validation: The protocol is validated by the clear sigmoidal shape of the titration curve.

Performing the titration in triplicate and ensuring the calculated pKa values are highly consistent (e.g.,  $\pm 0.05$  units) confirms the reliability of the measurement.

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Caption: Workflow for pKa Determination by Potentiometric Titration.

## Part 4: Spectroscopic Characterization

**Expertise & Rationale:** Spectroscopic analysis provides unambiguous confirmation of a molecule's chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy maps the carbon-hydrogen framework, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present. Together, they provide a molecular fingerprint.

### NMR Spectroscopy

Protocol:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopy[17][18]

- Sample Preparation: Dissolve 5-10 mg of **2-Acetamido-3-fluorobenzoic acid** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, as the acidic proton will be observable) in an NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard proton spectrum. Key signals to identify would include:
    - Aromatic protons (typically 7-8 ppm range), showing splitting patterns influenced by the fluorine and other substituents.
    - Amide N-H proton (broad singlet, typically > 8 ppm).
    - Carboxylic acid O-H proton (very broad singlet, typically > 12 ppm).
    - Acetyl methyl group (singlet, ~2 ppm).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.[19] This provides a single peak for each unique carbon atom.
  - Expected signals include:
    - Carbonyl carbons (amide and carboxylic acid, > 160 ppm).
    - Aromatic carbons (110-150 ppm), with C-F coupling visible.

- Acetyl methyl carbon (~25 ppm).

## FT-IR Spectroscopy

Protocol: FT-IR Spectroscopy (KBr Pellet Method)[20][21]

- Sample Preparation:
  - Place ~1-2 mg of the compound and ~100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.[20]
  - Gently grind the two solids together until a fine, homogenous powder is formed.
  - Transfer the powder to a pellet die and press using a hydraulic press to form a thin, transparent or translucent pellet.[20]
- Analysis:
  - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
  - Acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
  - Key characteristic absorption bands to identify include:
    - O-H stretch (Carboxylic Acid): Very broad band, ~3300-2500  $\text{cm}^{-1}$ .
    - N-H stretch (Amide): Moderate band, ~3300  $\text{cm}^{-1}$ .
    - C=O stretch (Carboxylic Acid & Amide): Strong, sharp bands, ~1700-1650  $\text{cm}^{-1}$ .
    - C-F stretch: Strong band, ~1250-1000  $\text{cm}^{-1}$ .

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